An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available experimental data, predicted properties, and relevant experimental protocols, presented in a clear and structured format to support research and development activities.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate. Due to the limited availability of experimental data for certain parameters, computationally predicted values from reputable sources are also included to provide a more complete profile of the compound.
| Property | Value | Data Type |
| Melting Point | 107-108 °C | Experimental |
| Boiling Point | 352.9 ± 25.0 °C | Predicted |
| pKa | 6.8 ± 0.2 | Predicted |
| LogP | 2.5 ± 0.4 | Predicted |
| Water Solubility | 0.2 g/L | Predicted |
Experimental Protocols
Detailed methodologies for the experimental determination of the core physicochemical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination
The melting point of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate was determined to be in the range of 107-108 °C. A standard method for this determination is the capillary melting point technique.
Protocol:
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A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
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The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
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The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
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The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
pKa Determination
Potentiometric Titration Protocol:
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A solution of the compound with a known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic solvent like methanol or DMSO to ensure solubility).
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A calibrated pH electrode is immersed in the solution.
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A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
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The pH of the solution is recorded after each addition of the titrant.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point of the titration curve.
LogP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common experimental technique for its determination.
Shake-Flask Protocol:
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A solution of the compound is prepared in n-octanol that has been pre-saturated with water.
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An equal volume of water that has been pre-saturated with n-octanol is added to the octanol solution in a separatory funnel.
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The funnel is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.
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The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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The LogP is the base-10 logarithm of the partition coefficient.
Solubility Determination
The solubility of a compound in a specific solvent can be determined by the equilibrium solubility method.
Protocol:
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An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a sealed container.
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The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).
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The suspension is then filtered to remove the undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
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The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L).
Synthesis Workflow
The synthesis of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate can be achieved via a nitro displacement reaction as described by J. R. Beck in the Journal of Organic Chemistry (1972, 37, 21, pp 3224–3226). The following diagram illustrates the general workflow of this synthesis.
Caption: Synthesis of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate.
Potential Biological Significance
While specific biological activity data for Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate is not extensively documented, the benzo[b]thiophene scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. Derivatives of benzo[b]thiophene have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Therefore, Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate represents a valuable scaffold for further investigation and derivatization in drug discovery programs targeting these therapeutic areas. The logical relationship for its potential as a drug candidate is outlined below.
Caption: Rationale for potential biological activity.
